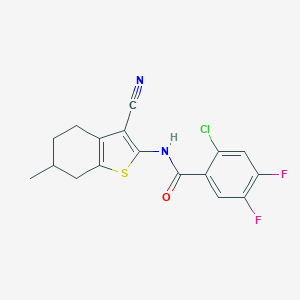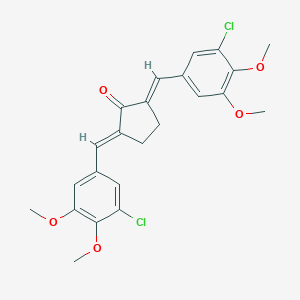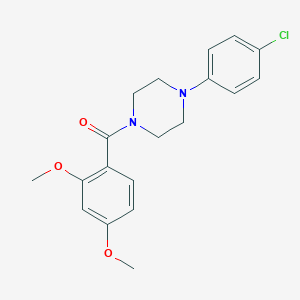![molecular formula C23H23NO3 B442755 4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B442755.png)
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a naphthalene ring, an oxolane ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . This reaction uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes by mimicking the transition states of their substrates .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares a naphthalene ring and benzamide group but differs in other structural elements.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring but has different functional groups and properties.
Uniqueness
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of a naphthalene ring, an oxolane ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
4-(naphthalen-1-yloxymethyl)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H23NO3/c25-23(24-15-20-7-4-14-26-20)19-12-10-17(11-13-19)16-27-22-9-3-6-18-5-1-2-8-21(18)22/h1-3,5-6,8-13,20H,4,7,14-16H2,(H,24,25) |
InChI Key |
LWHXBBNTFYTDSL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442672.png)
![N~3~-METHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B442673.png)

![3-methyl-N-[2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B442675.png)
![methyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442677.png)
![Methyl 6-tert-butyl-2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442678.png)

![N-(1-Bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide](/img/structure/B442681.png)
![2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B442686.png)
![Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B442687.png)

![N-(3,5-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442689.png)
![3-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B442692.png)
![2-Bromophenyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B442695.png)
